molecular formula C65H95N19O13S B055189 Biotin-nonapeptide CAS No. 115082-72-9

Biotin-nonapeptide

Cat. No. B055189
M. Wt: 1382.6 g/mol
InChI Key: FIBWPHUPYJOTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-nonapeptide is a synthetic peptide that has been widely used in scientific research due to its unique properties. This peptide is composed of nine amino acids and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Biotin-nonapeptide has been widely used in scientific research as a tool for studying protein-protein interactions. The biotin molecule attached to the peptide allows for the specific binding of biotinylated proteins, which can then be isolated and identified. This method has been used to study a wide range of biological processes, including signal transduction, protein folding, and enzyme activity.

Mechanism Of Action

The mechanism of action of biotin-nonapeptide is based on its ability to bind to biotin-binding proteins (BBPs). BBPs are a family of proteins that bind to biotin with high affinity. Biotin-nonapeptide can be used to selectively bind to specific BBPs, allowing for the isolation and identification of biotin-binding proteins in complex mixtures.

Biochemical And Physiological Effects

Biotin-nonapeptide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase. It has also been shown to modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor gamma (PPARγ).

Advantages And Limitations For Lab Experiments

One of the main advantages of biotin-nonapeptide is its ability to selectively bind to biotin-binding proteins. This allows for the isolation and identification of specific proteins in complex mixtures. However, one limitation of biotin-nonapeptide is its relatively large size, which may limit its ability to penetrate cell membranes and interact with intracellular proteins.

Future Directions

There are several future directions for research on biotin-nonapeptide. One area of interest is the development of new biotin-nonapeptide analogs with improved properties, such as increased membrane permeability. Another area of interest is the application of biotin-nonapeptide in drug discovery, as it has the potential to be used as a tool for identifying new drug targets. Additionally, biotin-nonapeptide could be used in the development of biosensors for the detection of biotin-binding proteins in complex mixtures.

Synthesis Methods

Biotin-nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The biotin molecule is then attached to the N-terminus of the peptide using a coupling reagent. This method allows for the production of high-purity biotin-nonapeptide with a high yield.

properties

CAS RN

115082-72-9

Product Name

Biotin-nonapeptide

Molecular Formula

C65H95N19O13S

Molecular Weight

1382.6 g/mol

IUPAC Name

3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97)

InChI Key

FIBWPHUPYJOTDZ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

sequence

ARVYXHPX

synonyms

Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH
biotin-nonapeptide
biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy

Origin of Product

United States

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